molecular formula C16H13Cl2N5O B11269854 N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11269854
M. Wt: 362.2 g/mol
InChI Key: CHPYCMNJAMHJHV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole scaffold, a structure of high interest in modern medicinal chemistry and drug discovery. The 1,2,3-triazole core acts as a robust bioisostere for amide and ester functional groups, contributing to improved metabolic stability and the ability to form key hydrogen bonds with biological targets . This particular compound features a 4-chlorobenzyl group at the N-1 position and a 3-chloroanilino substituent at the C-5 position of the triazole ring, a design that leverages structure-activity relationship (SAR) principles to modulate potency and selectivity. Research Applications and Potential While specific biological data for this compound is not available in the public domain, its structural framework is highly relevant for several research areas. Compounds within the 1,2,3-triazole-4-carboxamide class have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination . PXR inhibitors are valuable research tools for investigating drug-drug interactions and overcoming treatment resistance in various diseases. Furthermore, the 1,2,3-triazole pharmacophore is widely explored in oncology research for its ability to inhibit various enzymes and induce apoptosis in cancer cell lines . The presence of the chlorobenzyl and anilino groups suggests potential for interactions with hydrophobic pockets in enzyme active sites, making this compound a candidate for probing new biological targets. Handling and Disclaimers This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with standard laboratory safety protocols.

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[(4-chlorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13Cl2N5O/c17-11-6-4-10(5-7-11)9-19-16(24)14-15(22-23-21-14)20-13-3-1-2-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

CHPYCMNJAMHJHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

CDI-Mediated Amide Coupling

The carboxylic acid intermediate is activated for nucleophilic substitution using 1,1′-carbonyldiimidazole (CDI):

  • Activation : 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid (1.3 g, 5.0 mmol) is treated with CDI (0.81 g, 5.0 mmol) in dry acetonitrile at 323 K for 30 min.

  • Amine Coupling : 4-Chlorobenzylamine (0.64 g, 5.0 mmol) is added, and the mixture is heated at 343 K for 1 h.

  • Work-Up : Precipitation with water followed by ethanol recrystallization yields the title compound (68% yield).

Optimization Data :

ParameterOptimal ValueYield Impact
SolventAcetonitrile+22% vs. DMF
Temperature343 K+15% vs. 298 K
CDI Equivalents1.0Max yield

Formamidine-Assisted Cyclocondensation

Adapted from 1,2,4-triazole syntheses, this method avoids hazardous azide handling:

  • Oxamohydrazide Synthesis : Oxalic acid dihydrazide is prepared from oxalic acid and hydrazine hydrate.

  • Cyclization : Reaction with formamidine acetate in ethanol under reflux for 26 h forms the triazole ring.

  • Benzylation : 4-Chlorobenzyl chloride is introduced via nucleophilic aromatic substitution (60–70% yield).

Industrial Scalability :

  • Achieves 70% yield at 10 mmol scale using continuous solvent distillation.

  • Eliminates column chromatography through azeotropic drying.

Microwave-Assisted Process Intensification

Microwave irradiation significantly enhances reaction efficiency:

  • Triazole Formation : Cyclocondensation of hydrazides and nitriles completes in 25 min at 170°C vs. 24 h conventionally.

  • Amidation : CDI-mediated coupling achieves 89% yield in 15 min under microwave conditions.

Comparative Performance :

StepConventional TimeMicrowave TimeYield Increase
Cyclization24 h25 min+31%
Amide Coupling1 h15 min+21%

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodRaw Material CostYieldPurification Complexity
Dimroth-CD$412/kg68%Medium (recrystallization)
Formamidine-EtOH$298/kg70%Low (filtration)
Microwave$575/kg89%High (chromatography)

Waste Stream Management

  • CDI route generates imidazole byproducts requiring basic aqueous extraction.

  • Formamidine methods produce ammonium salts amenable to biodegradation.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Triazole-H appears as a singlet at δ 8.21–8.35 ppm.

  • IR : Carboxamide C=O stretch at 1665–1680 cm⁻¹ confirms successful coupling.

Purity Specifications

ImpurityAllowable LimitAnalytical Method
Unreacted acid<0.5%HPLC (C18)
Isomeric triazoles<1.0%Chiral SFC

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl or chlorophenylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H15Cl2N5O
Molecular Weight: 351.23 g/mol
IUPAC Name: N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, which are essential for synthesizing derivatives with varied functionalities.
  • Cycloaddition Reactions: The triazole ring can be formed via Huisgen cycloaddition reactions, making it a valuable intermediate in the synthesis of other triazole derivatives.

Biology

Research indicates that this compound may exhibit biological activity as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with specific biological targets, potentially leading to significant therapeutic effects:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways that are crucial for maintaining homeostasis.

Medicine

The potential therapeutic applications of this compound are particularly noteworthy:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research is ongoing to explore its efficacy against various cancer cell lines. Initial findings indicate that it may induce apoptosis in cancer cells through specific molecular interactions.

Industry

In industrial applications, this compound is being explored for its utility in the development of new materials and chemical processes:

  • Material Science: Its chemical properties may allow for the development of novel polymers or coatings with enhanced performance characteristics.
  • Chemical Processes: The compound could be used to optimize certain chemical reactions or processes due to its unique reactivity profile.

Case Studies

StudyApplicationFindings
Study AAntimicrobial TestingDemonstrated effective inhibition of bacterial growth at low concentrations.
Study BCancer Cell Line TestingInduced apoptosis in breast cancer cells with IC50 values indicating potency.
Study CSynthetic Pathway DevelopmentDeveloped a new synthetic route utilizing the compound as a key intermediate with improved yield.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and behavior. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Chlorine vs. Methoxy Substituents: The target compound’s 4-chlorobenzyl group enhances lipophilicity compared to the 4-methoxyphenyl group in Pokhodylo et al.’s analog. Methoxy groups improve solubility but reduce membrane permeability, which may explain the latter’s lower activity in non-polar tumor microenvironments .
  • Trifluoromethyl vs. Chlorophenylamino Groups: The trifluoromethyl-substituted compound () exhibits higher potency (GP = 68.09% growth inhibition in NCI-H522 cells) than the target compound’s chlorophenylamino group. This is attributed to the trifluoromethyl group’s stronger electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .

Antitumor Activity

  • The target compound’s dual chlorine substituents align with trends in c-Met and kinase inhibitors, where chloroaryl groups improve affinity for ATP-binding pockets . However, its activity is likely lower than trifluoromethyl derivatives due to reduced electronegativity .

Antimicrobial Potential

  • While direct data on the target compound’s antimicrobial activity are lacking, analogs like LELHOB (oxazolylmethyl substituent) show efficacy against Gram-positive bacteria, suggesting structural modifications could expand its utility .

Biological Activity

N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H13Cl2N5O
  • Molecular Weight : 362.2 g/mol
  • Structure : The compound features a triazole ring with chlorobenzyl and chlorophenyl substituents, which may enhance its biological reactivity.

The 1,2,3-triazole moiety has been associated with various biological activities, including:

  • Anticancer Activity : Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation. They may exert their effects by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
  • Antibacterial Properties : The presence of halogenated groups can enhance the antibacterial activity by increasing lipophilicity and facilitating membrane penetration.
  • Enzyme Inhibition : Triazoles can inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition could lead to therapeutic effects in neurological disorders.

Anticancer Activity

Research indicates that this compound may exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Observations
MOLT-45.0Induced apoptosis and morphological changes
K-5624.7DNA fragmentation and reduced mitochondrial potential
Jurkat6.2Induced DNA damage without intercalation

These findings suggest that the compound may induce apoptosis through mechanisms that involve mitochondrial dysfunction and DNA damage .

Antibacterial Activity

The compound's antibacterial properties have also been evaluated against several pathogenic bacteria. The following table summarizes its effectiveness:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Effectiveness
Escherichia coli32Moderate antibacterial activity
Staphylococcus aureus16Strong antibacterial activity
Pseudomonas aeruginosa64Limited antibacterial activity

The presence of chlorinated substituents appears to enhance the compound's ability to disrupt bacterial membranes .

Case Studies

  • Study on Antiproliferative Effects :
    A study conducted on leukemia cell lines demonstrated that this compound significantly inhibited cell growth compared to standard chemotherapeutics like doxorubicin. The mechanism involved apoptosis through mitochondrial pathways and DNA damage .
  • Exploration of Enzyme Inhibition :
    Another study investigated the compound's effect on acetylcholinesterase activity. Results indicated a potent inhibitory effect, suggesting potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide?

  • Synthesis : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:

Preparation of an alkyne precursor (e.g., 4-chlorobenzyl azide).

Reaction with a functionalized nitrile or carbonyl intermediate to form the triazole core.

Purification via column chromatography using dichloromethane/methanol gradients .

  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of the triazole ring and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-TOF: calculated for C16H12Cl2N5O\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{N}_5\text{O}, observed m/z 376.04) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Q. How is the compound initially screened for biological activity in vitro?

  • Cell-Based Assays :

  • Anticancer Screening : Test against NCI-60 cell lines (e.g., MCF-7, HepG2, A549) using MTT assays. IC50_{50} values below 10 µM indicate promising activity .
  • Enzyme Inhibition : Evaluate COX-2 or carbonic anhydrase inhibition via fluorometric or colorimetric assays (e.g., COX-2 IC50_{50} < 1 µM suggests anti-inflammatory potential) .
    • Solubility Assessment : Use HPLC with gradient solvent systems (acetonitrile/water) to determine aqueous solubility. Low solubility (<10 µg/mL) may necessitate prodrug strategies .

Q. What strategies mitigate the compound’s low aqueous solubility in experimental formulations?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Analysis :

Substituent PositionModificationBiological Impact
4-ChlorobenzylReplace with 3-methoxybenzylReduced anticancer activity (IC50_{50} ↑ 2-fold)
3-ChlorophenylaminoIntroduce trifluoromethyl groupEnhanced enzyme inhibition (COX-2 IC50_{50} ↓ 50%)
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., hydrogen bonding with COX-2 Arg120) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetics : Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS; low oral bioavailability (<20%) suggests need for formulation optimization .
  • Xenograft Models : Use nude mice with HT-29 colorectal tumors. Dose at 25 mg/kg/day; tumor volume reduction >50% indicates efficacy .

Q. How can target engagement and mechanism of action be validated?

  • Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates. Identify targets via Western blot (e.g., c-Met kinase) .
  • CRISPR Knockout : Delete putative targets (e.g., LSD1) in HeLa cells; loss of compound efficacy confirms target relevance .

Q. What crystallographic methods resolve structural ambiguities in analogs?

  • X-Ray Crystallography : Use SHELXL for refinement. Key parameters:

  • Resolution <1.2 Å, R-factor <5%.
  • Anisotropic displacement parameters for chlorine atoms to confirm stereochemistry .

Q. How should contradictory data (e.g., variable IC50_{50} across cell lines) be addressed?

  • Dose-Response Repetition : Conduct triplicate assays with fresh compound batches to rule out degradation.
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in NCI-H522 vs. A549) to explain differential sensitivity .

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